molecular formula C23H26N4O2 B2960742 (2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide CAS No. 904007-44-9

(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide

Cat. No. B2960742
CAS RN: 904007-44-9
M. Wt: 390.487
InChI Key: MMDKPGRMHFWAQZ-UHFFFAOYSA-N
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Description

(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide, commonly known as BPP-2e, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP-2e belongs to the family of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research involves the synthesis of complex molecules that incorporate structures similar to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" for studying their spectral, electrochemical, and magnetic properties. These studies provide insights into the chemical and physical behaviors of such compounds, contributing to the development of new materials with potential applications in various fields, including electronics and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Medicinal Chemistry and Drug Design

  • Compounds with structures similar to the specified chemical have been explored for their binding affinities at receptor sites, demonstrating potential as ligands for dopamine and serotonin receptors. This research is foundational in the development of new drugs for treating neurological and psychiatric disorders, showcasing the compound's significance in medicinal chemistry (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).

Bioorganic Chemistry

  • Studies on Mannich bases incorporating piperazine structures reveal their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. These findings highlight the chemical's relevance in the design of bioactive molecules for therapeutic applications (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Pharmacology and Biochemistry

  • The exploration of benzamides and piperazine derivatives in pharmacological contexts, assessing their anticonvulsant activities, underscores the compound's significance in developing new treatments for epilepsy and related neurological conditions (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Chemical Synthesis and Applications

  • Innovative synthetic methods involving compounds with structural similarities to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" contribute to the advancement of chemical synthesis techniques. These methodologies facilitate the creation of novel compounds with potential applications across various scientific domains, including materials science and drug development (Miura, Funakoshi, Morimoto, Biyajima, & Murakami, 2012).

properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-22-9-7-19(8-10-22)16-25-23(28)21(15-24)18-27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,18H,11-14,16-17H2,1H3,(H,25,28)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKPGRMHFWAQZ-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide

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